L-Alanine-3,3,3-d3

Overview

Description

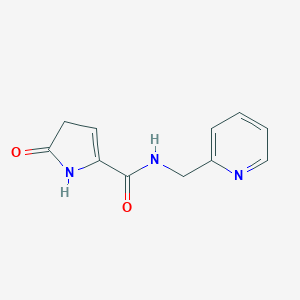

L-Alanine-3,3,3-d3 is a labeled analogue of L-Alanine . It is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Molecular Structure Analysis

The molecular formula of L-Alanine-3,3,3-d3 is CD3CH(NH2)CO2H . Its molecular weight is 92.11 g/mol . The InChI string is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 .Scientific Research Applications

- L-Alanine-3,3,3-d3 is used in these fields for various purposes. It is often used as an internal standard for the quantification of L-alanine .

- The methods of application or experimental procedures vary depending on the specific experiment or study. Generally, it involves the use of Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of L-alanine .

- The results or outcomes obtained also depend on the specific experiment or study. In general, the use of L-Alanine-3,3,3-d3 allows for more accurate and reliable quantification of L-alanine, which can be crucial in studies related to metabolism, metabolomics, and proteomics .

- L-Alanine-3,3,3-d3 is used to make in-vivo measurements of glucose and alanine metabolism in studies of patients with diabetes .

- The method of application involves administering L-Alanine-3,3,3-d3 to the subject and then measuring the levels of glucose and alanine in the body .

- The results of these studies can provide valuable insights into the metabolic processes in patients with diabetes and can contribute to the development of new treatments and therapies .

Biomolecular NMR, Metabolism, Metabolomics, Proteomics

Diabetes Research

- L-Alanine-3,3,3-d3 is used in the field of proteomics, specifically for the synthesis of isotope-labeled peptides for MS-based protein quantitation .

- The method of application involves incorporating L-Alanine-3,3,3-d3 into peptides during their synthesis. These peptides are then analyzed using mass spectrometry (MS) to quantify the proteins from which they were derived .

- The use of L-Alanine-3,3,3-d3 allows for more accurate and reliable protein quantification, which is crucial in proteomics research .

- L-Alanine-3,3,3-d3 is used as an internal standard for the quantification of L-alanine by GC- or LC-MS .

- The method of application involves the use of L-Alanine-3,3,3-d3 in GC or LC-MS analyses. It is added to the sample and the resulting chromatogram or mass spectrum is used to quantify the amount of L-alanine .

- The use of L-Alanine-3,3,3-d3 allows for more accurate and reliable quantification of L-alanine, which can be crucial in biochemical research .

Proteomics

Biochemical Research

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480395 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-3,3,3-d3 | |

CAS RN |

63546-27-0 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

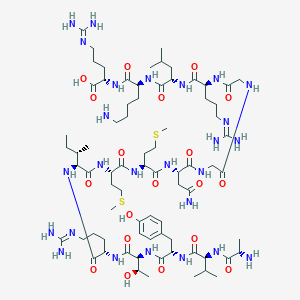

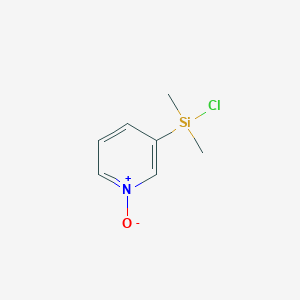

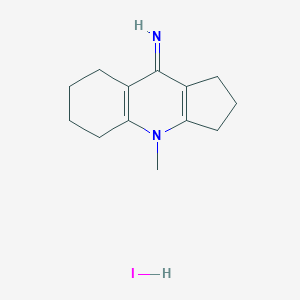

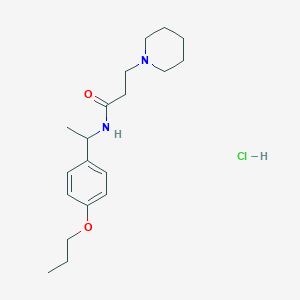

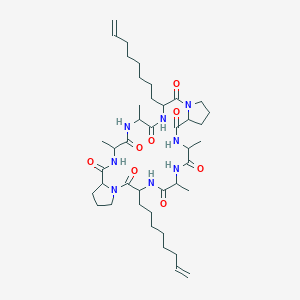

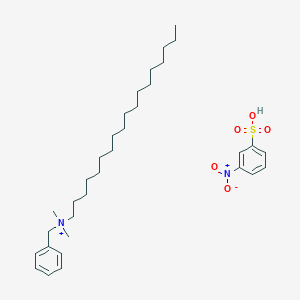

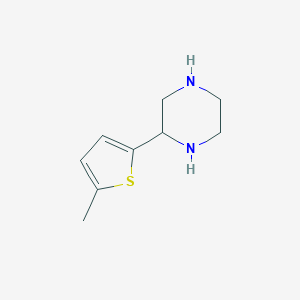

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)